molecular formula C12H24N2 B13221652 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine

Cat. No.: B13221652
M. Wt: 196.33 g/mol
InChI Key: DGVLBQBLKKZPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine (CAS 1542962-14-0) is a nitrogen-containing heterocyclic compound of high interest in medicinal chemistry and drug discovery. It serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. Piperidine and its substituted derivatives are privileged structures in pharmacology, known to interact with a wide range of biological targets . Research into similar piperidine-based compounds has demonstrated their significant potential in the development of therapeutics for central nervous system (CNS) diseases, as well as possessing local anesthetic and antiarrhythmic properties . For instance, the piperidine alkaloid piperine exhibits anticonvulsant activity through sodium channel antagonism , while other derivatives have been explored as renin inhibitors for cardiovascular conditions and as structural components in antipsychotic agents . The specific substitution pattern of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine, featuring two amine groups, makes it a valuable building block for optimizing pharmacokinetic profiles and receptor selectivity in lead compound optimization. This product is intended for research applications as a chemical intermediate and is strictly for laboratory use. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-methyl-4-(piperidin-3-ylmethyl)piperidine

InChI

InChI=1S/C12H24N2/c1-14-7-4-11(5-8-14)9-12-3-2-6-13-10-12/h11-13H,2-10H2,1H3

InChI Key

DGVLBQBLKKZPIP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CC2CCCNC2

Origin of Product

United States

Preparation Methods

Synthesis via Quaternary Ammonium Salt Intermediate and Reduction

One reported method involves the preparation of a quaternary ammonium salt intermediate from 3-(4-nitrophenyl)pyridine and a 3-propylene halide, followed by reduction to yield the piperidine derivative. This method is characterized by:

  • Salt-forming reaction: Reacting 3-(4-nitrophenyl)pyridine with a 3-halopropylene compound in the presence of zinc powder and organic solvents at 55–65 °C for 2–3 hours to form a quaternary ammonium salt.
  • Reduction reaction: The quaternary ammonium salt is then reduced using sodium borohydride in the presence of zinc chloride to obtain 4-(piperidin-3-yl)aniline as a key intermediate.

This approach facilitates the formation of the piperidine ring with a functional group amenable to further modification toward the target compound.

N-Alkylation and Microwave-Assisted Coupling

Another approach involves the N-methylation of piperidine and subsequent coupling via a methylene bridge using microwave-assisted reactions:

  • Starting from tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, N-alkylation is performed using cesium carbonate as a base in dimethyl sulfoxide at 120 °C under microwave irradiation for 1 hour in an inert atmosphere.
  • The reaction mixture is then worked up by extraction and purified by column chromatography to isolate the desired N-methylated piperidine derivative.

This method allows for efficient coupling and substitution under mild conditions with good yields (~578 mg from 1.77 mmol scale).

Multi-Step Synthesis Involving Conjugate Addition and Wittig Reaction

A more elaborate synthetic route reported for related piperidine derivatives involves:

This method is typically a 7-9 step synthesis, yielding 1-methylpiperidine derivatives with high receptor affinity, indicating the successful incorporation of the methyl group on the nitrogen and functionalization at the 3- and 4-positions of the piperidine ring.

Alkylation of Piperidin-4-one Derivatives

The preparation of 1-benzyl-4-keto-3-piperidine acid methyl ester, a key intermediate, is achieved by:

  • Refluxing benzylamine derivatives with sodium in anhydrous methanol and toluene.
  • Following the reaction, the mixture is neutralized and extracted with ethyl acetate to isolate the methyl ester intermediate.
  • This intermediate can be further reduced and functionalized to yield the desired piperidine derivatives.

This method is useful for preparing substituted piperidines that can be further elaborated to 1-methyl-4-[(piperidin-3-yl)methyl]piperidine.

Summary Table of Preparation Methods

Method No. Key Steps Reaction Conditions Yield / Notes Reference
1 Salt-forming reaction + reduction 55–65 °C, sodium borohydride, zinc chloride Intermediate: 4-(piperidin-3-yl)aniline
2 N-alkylation + microwave-assisted coupling Cs2CO3, DMSO, 120 °C, 1 h, inert atmosphere 578 mg isolated product
3 Conjugate addition + Wittig + deprotection Multi-step, 7-9 steps total High selectivity, receptor affinity
4 Alkylation of benzylamine derivatives Reflux in methanol/toluene with Na Intermediate methyl ester obtained

Detailed Reaction Conditions and Notes

  • Salt-forming reaction : Zinc powder facilitates the formation of quaternary ammonium salts by nucleophilic substitution on halopropylene derivatives. The reaction is sensitive to temperature (55–65 °C) and requires organic solvents for solubility.

  • Reduction step : Sodium borohydride in the presence of zinc chloride reduces the nitro group and quaternary ammonium salt to the corresponding piperidine amine, a crucial intermediate for further functionalization.

  • Microwave-assisted N-alkylation : Microwave irradiation significantly reduces reaction time and improves yield. Cesium carbonate acts as a strong base to deprotonate the piperidine nitrogen, enabling alkylation under mild conditions.

  • Multi-step synthesis : The conjugate addition and Wittig reaction steps require careful control of stereochemistry and reaction conditions (e.g., low temperature, inert atmosphere) to achieve the desired substitution pattern on the piperidine ring.

  • Alkylation of benzylamine derivatives : Sodium metal in anhydrous methanol/toluene mixture promotes nucleophilic substitution and ring formation. The reaction mixture viscosity and pH adjustments are critical for optimal yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is a heterocyclic organic compound belonging to the piperidine family, which is recognized for its potential use in medicinal chemistry. Piperidine derivatives exhibit diverse biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

Scientific Research Applications

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine's unique structure makes it valuable in medicinal chemistry. Studies on the interactions of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine with biological targets are crucial for understanding its pharmacological properties. These studies often focus on its binding affinity to opioid receptors and its effects on neurotransmitter systems. Environmental factors such as pH and temperature can influence the compound's interactions, affecting its stability and activity.

Potential Applications

Due to its interaction with kappa-opiate receptors, 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine has potential analgesic effects. Additionally, these compounds may influence the opioidergic pathway, contributing to their anti-inflammatory and antipsychotic effects.

Chemical Reactions

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine can undergo several chemical reactions:

Reaction TypeReagents
OxidationPotassium permanganate, chromium trioxide
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionAlkyl halides, acyl chlorides

Structural Similarity

Several compounds share structural similarities with 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Properties
1-MethylpiperidineA simpler piperidine derivativeUsed as a solvent and base in organic synthesis
1-Ethyl-4-(piperidin-3-yl)methylpiperidineSimilar structure with an ethyl group at the 1-positionPotentially different pharmacological effects
1-(Piperidin-4-ylmethyl)piperidineContains a piperidinyl group at the 4-positionDifferent receptor interaction profile
N-MethylpyrrolidineA five-membered ring structureDifferent biological activity compared to piperidines

These compounds highlight the diversity within the piperidine family and underscore the unique characteristics of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine in terms of its synthesis, biological activity, and potential applications in medicinal chemistry.

Case Studies

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to receptors such as nicotinic acetylcholine receptors and serotonin receptors .

Comparison with Similar Compounds

Key Compounds :

  • N,1-Dimethylpiperidin-4-amine (R1-2) and 1-methyl-4-(methylamino)piperidin-2-one (R1-13): These substituents enhance dual epigenetic activity (G9a/DNMT1 inhibition) due to their electron-donating groups and optimal steric bulk at the R1 position .
  • 1-(3-Methoxypropyl)piperidine (R3-11) : Favors G9a selectivity, likely due to the methoxypropyl group’s hydrophobicity and extended chain facilitating interactions with the G9a binding pocket .
  • 6-Methoxy-2-methyl-2-azaspiro[3.3]heptane (R3-3) : Drives DNMT1 selectivity via spirocyclic rigidity, which may stabilize enzyme-substrate interactions .

Anticancer Platinum-Piperidine Complexes

Key Compounds :

  • [PtII(1-methyl-4-(methylamino)piperidine)(oxalate)]: Exhibits antitumor activity by inducing apoptosis via DNA cross-linking. The methylamino group enhances platinum coordination and cellular uptake .

Comparison with Target Compound: The target compound’s piperidinylmethyl substituent may hinder metal coordination compared to methylamino derivatives, limiting its utility in platinum-based therapies. However, its bicyclic structure could be leveraged for non-platinum anticancer agents targeting tubulin or kinases.

Piperazine-Piperidine Hybrids

Key Compounds :

  • 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (4) : Demonstrates serotonin receptor affinity due to the methoxyphenyl group’s electron-rich aromatic system and piperazine’s conformational flexibility .

This structural difference may shift activity from CNS targets (e.g., antidepressants) to peripheral enzymes or transporters.

Aryl-Substituted Piperidines

Key Compounds :

  • 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one : Aryl groups at positions 2 and 6 enhance antimitotic activity by mimicking natural alkaloids .

Notes

  • Substituent Positioning : The R1 and R3 positions in piperidine derivatives critically influence enzyme selectivity (e.g., G9a vs. DNMT1) and pharmacokinetic properties .
  • Synthetic Accessibility : Compounds like 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine may offer simpler synthesis compared to aryl-substituted derivatives, enabling scalable production .
  • Therapeutic Potential: Structural modifications (e.g., adding methoxy or amino groups) could redirect the target compound’s activity toward specific epigenetic or anticancer targets .

Biological Activity

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two piperidine rings connected by a methylene bridge, which is characteristic of many biologically active compounds. The biological activity of this compound primarily revolves around its interaction with various receptors and its potential therapeutic applications.

Target Receptors

The primary biological target for 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is the CCR5 receptor , which plays a significant role in the entry of HIV into host cells. By acting as an antagonist at this receptor, the compound can effectively inhibit HIV-1 entry, providing a potential mechanism for antiviral therapy.

Biochemical Pathways

The antagonistic action on the CCR5 receptor disrupts the HIV entry pathway, leading to a decrease in viral load and potentially improving patient outcomes in HIV treatment. This mechanism highlights the importance of piperidine derivatives in developing antiviral agents.

Biological Activity Spectrum

Piperidine derivatives, including 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine, have been evaluated for a broad spectrum of biological activities. These include:

  • Antiviral Activity : As mentioned, the inhibition of CCR5 receptor activity can prevent HIV infection.
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems .
  • Antitumor Activity : Research indicates that certain piperidine compounds can induce apoptosis in tumor cells through various mechanisms, including the activation of ferroptosis pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of piperidine derivatives:

  • Antiviral Studies : A study demonstrated that modifications to piperidine structures could enhance their effectiveness as CCR5 antagonists, indicating that structural variations directly influence biological activity.
  • Cancer Research : In vitro studies showed that piperidine derivatives could inhibit tumor cell proliferation and migration. For instance, a specific derivative was found to significantly reduce the expression of key proteins involved in tumor growth and survival pathways, suggesting its potential as an anti-cancer agent .
  • Neuropharmacology : Research has indicated that certain piperidine compounds can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition could lead to improved cognitive function in neurodegenerative disorders like Alzheimer's disease .

Data Table: Biological Activities of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine

Activity TypeMechanism/TargetReferences
AntiviralCCR5 receptor antagonist
AntitumorInduces apoptosis via ferroptosis
NeuroprotectiveCholinesterase inhibition
Enzyme ModulationAffects various kinases and proteases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.